Dipotassium hydrogen citrate

Descripción general

Descripción

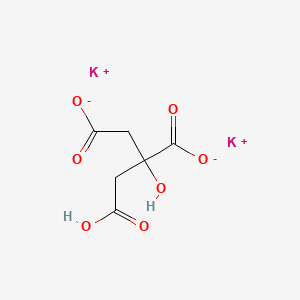

Dipotassium hydrogen citrate is a compound with the molecular formula C6H6K2O7 . It’s a salt of citric acid and is often used in the medical and fermentation industries . It’s also used as a urinary alkalinizer for the treatment of renal tubular acidosis, to prevent uric acid and cysteine stones, and in the treatment of urinary tract infections .

Molecular Structure Analysis

The molecular structure of Dipotassium hydrogen citrate is characterized by a molecular formula of C6H6K2O7, an average mass of 268.304 Da, and a monoisotopic mass of 267.938782 Da . It’s also noted that Dipotassium hydrogen citrate crystallizes into a complex with ionized carboxyl groups and intermolecular hydrogen bonds .Physical And Chemical Properties Analysis

Dipotassium hydrogen citrate is a white, hygroscopic crystalline powder . It has a molecular formula of C6H6K2O7, an average mass of 268.304 Da, and a monoisotopic mass of 267.938782 Da .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Dipotassium hydrogen citrate has been extensively studied for its crystal structure. It is ionized at the central and one terminal carboxyl group, forming intramolecular and intermolecular hydrogen bonds. These structures have implications for understanding the coordination and bonding in similar ionic compounds (Zacharias De & Glusker, 1993). Further research revealed a second polymorph of dipotassium hydrogen citrate, providing insights into the diverse structural possibilities of this compound and its potential applications in materials science (D. González et al., 2020).

Hematological Research

In the field of hematology, dipotassium hydrogen citrate has been evaluated in various contexts. It was studied for its effects on platelet count and mean volume, showing differences in measurements between systems and influencing the interpretation of hematological data (D. Reardon et al., 1985).

Nanotechnology Applications

Remarkably, dipotassium hydrogen citrate has been used as a reducing agent for the efficient reduction of graphene oxide nanosheets. This environmentally friendly route avoids the use of hazardous reducing agents and has implications for the mass production of graphene, a material with wide-ranging applications (Xinmeng Zhang et al., 2013).

Dermatological Applications

In dermatology, dipotassium hydrogen citrate was used in elastic liposomes for the skin delivery of dipotassium glycyrrhizinate, an anti-inflammatory agent. This study highlighted its potential in enhancing the effectiveness of topical treatments (M. Trotta et al., 2002).

Enzyme Inhibition Studies

Dipotassium hydrogen citrate has been involved in studies related to enzyme inhibition. One study explored its role in the inhibition of catalase, a key enzyme in cellular metabolism, providing insights into its potential therapeutic applications (Safija Islamovic et al., 2014).

Neonatal Nutrition Research

It was compared with other compounds in intravenous feeding solutions for preterm infants, investigating its impact on acid-base state and nutrition delivery (P. Macmahon et al., 1990).

Industrial Applications

Dipotassium hydrogen citrate showed effectiveness as a salting-out agent for recovering acetone, butanol, and ethanol from a prefractionator, a finding relevant to industrial chemical processing (C. Yi et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

dipotassium;2-(carboxymethyl)-2-hydroxybutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.2K/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLGHNUASUZUOR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6K2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Dipotassium hydrogen citrate | |

CAS RN |

3609-96-9 | |

| Record name | Dipotassium hydrogen citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003609969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium hydrogen citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-bromo-4-methoxyphenyl)methyl]pentan-3-amine](/img/structure/B3051719.png)

![Benzenesulfonic acid, 4-methyl-, [(2-methylphenyl)methylene]hydrazide](/img/structure/B3051730.png)